molecular formula C29H32N2O7S3 B13757170 Phencarbamide napadisilate CAS No. 72017-58-4

Phencarbamide napadisilate

Cat. No.: B13757170
CAS No.: 72017-58-4
M. Wt: 616.8 g/mol
InChI Key: ZZNARJBYZHRHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phencarbamide napadisilate is a chemical compound provided for research and development purposes. The napadisilate salt form is often utilized in pharmaceutical research to modify the solubility and stability characteristics of a substance. Researchers may investigate this compound for its potential biological activity and physicochemical properties. As a napadisilate salt, it may offer advantages in crystallization and formulation studies. This product is intended for laboratory analysis by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

72017-58-4

Molecular Formula

C29H32N2O7S3

Molecular Weight

616.8 g/mol

IUPAC Name

S-[2-(diethylamino)ethyl] N,N-diphenylcarbamothioate;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C19H24N2OS.C10H8O6S2/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h5-14H,3-4,15-16H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16)

InChI Key

ZZNARJBYZHRHKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Overview of the Synthesis Process

The preparation of phencarbamide napadisilate involves multiple chemical steps:

  • Formation of the Phencarbamide Moiety: This step typically involves the synthesis of diphenylcarbamothioic acid S-[2-(diethylamino)ethyl] ester (phencarbamide) by reacting diphenylcarbamyl chloride with β-diethylaminoethanethiol under controlled conditions.

  • Coupling with Napadisilate: The phencarbamide moiety is then coupled with naphthalene-1,5-disulfonate (napadisilate) to form the salt. This involves sulfonation of naphthalene to generate the disulfonate group, which is subsequently reacted with the phencarbamide derivative to yield the final salt form.

Industrial Production Methods

Batch and Continuous Flow Processes

In industrial settings, the synthesis is scaled up using either batch reactors or continuous flow systems:

  • Batch Reactors: Allow controlled stepwise synthesis with intermediate purification stages. Reaction parameters such as stirring speed, temperature, and reagent addition rates are tightly controlled to maximize purity and yield.

  • Continuous Flow Systems: Offer advantages in terms of reaction control, reproducibility, and scalability. Automated monitoring of reaction parameters (temperature, pressure, pH) ensures consistent product quality.

Purification and Isolation

  • Crystallization: The crude product is purified by recrystallization, often from ethanol-water mixtures under nitrogen atmosphere to prevent oxidation.

  • Washing and Drying: Post-crystallization, the compound is washed with anti-solvents (e.g., water or alcohols) to remove impurities and dried under vacuum to yield the final product.

Chemical Reaction Analysis

Types of Chemical Reactions Involved

Reaction Type Description Typical Reagents/Conditions Major Products
Carbamoylation Formation of phencarbamide moiety via reaction of diphenylcarbamyl chloride with β-diethylaminoethanethiol Low temperature, inert atmosphere Diphenylcarbamothioic acid ester
Salt Formation Coupling of phencarbamide with naphthalene-1,5-disulfonate Aqueous/organic solvent mix, pH control This compound salt
Oxidation Conversion of sulfanyl groups to sulfoxides or sulfones Hydrogen peroxide, mild oxidants Sulfoxides, sulfones
Reduction Reduction of sulfonate groups to sulfinates or thiols Sodium borohydride or similar reducing agents Sulfinates, thiols
Aromatic Substitution Electrophilic substitution on phenyl or naphthalene rings Electrophiles, acid catalysts Substituted aromatic derivatives

Reaction Monitoring and Characterization

Data Tables: Synthesis Parameters and Yields

Step Reagents/Conditions Temperature (°C) Reaction Time (h) Yield (%) Notes
Carbamoylation Diphenylcarbamyl chloride, β-diethylaminoethanethiol, inert atmosphere 0–25 2–4 85–90 Stirring under nitrogen
Salt Formation Phencarbamide, naphthalene-1,5-disulfonate, aqueous-organic solvent, pH ~6–7 20–40 3–5 80–85 pH control critical for salt formation
Purification (Recrystallization) Ethanol-water (70:30 v/v), nitrogen atmosphere Ambient 12–24 90–95 Prevents oxidation, improves purity

Extensive Research Discoveries and Notes

  • Structural Characterization: this compound’s complex molecular structure has been elucidated by X-ray crystallography, confirming the presence of the diphenylcarbamoylsulfanyl moiety and the naphthalene-1,5-disulfonate salt.

  • Physicochemical Properties: The compound exhibits crystalline morphology with melting points around 180–181°C for the salt form, significantly higher than the free base, indicating enhanced thermal stability.

  • Pharmacological Relevance: The napadisilate salt form improves solubility and bioavailability compared to other salt forms, which is critical for its antispasmodic efficacy.

  • Safety and Toxicity: Oral LD50 in rats is approximately 920 mg/kg, indicating moderate toxicity and a reasonable safety margin for therapeutic use.

Summary Table of Key Preparation Aspects

Aspect Details
Starting Materials Diphenylcarbamyl chloride, β-diethylaminoethanethiol, naphthalene-1,5-disulfonate
Critical Parameters Temperature control (0–40°C), pH control (6–7), inert atmosphere during carbamoylation
Reaction Types Carbamoylation, salt formation, oxidation/reduction, aromatic substitution
Purification Techniques Recrystallization from ethanol-water, washing with anti-solvents, vacuum drying
Analytical Techniques HPLC, NMR, X-ray crystallography, TLC, melting point analysis
Industrial Production Batch and continuous flow reactors with automated monitoring
Yield Range 80–95% depending on step and purification

Chemical Reactions Analysis

Types of Reactions

2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinates or thiols.

    Substitution: Aromatic substitution reactions can occur on the phenyl or naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfinates, thiols, and various substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

Phencarbamide napadisilate is primarily recognized for its antispasmodic properties, which allow it to be effective in various therapeutic applications:

  • Smooth Muscle Relaxation : It acts directly on smooth muscle, similar to papaverine, and exhibits effects through the autonomic nervous system akin to atropine .
  • Labor and Delivery : The compound has been utilized during parturition to alleviate spasms in the uterus, facilitating smoother labor processes .
  • Gastrointestinal Disorders : Its antispasmodic properties make it suitable for treating gastrointestinal disturbances characterized by spasms, such as irritable bowel syndrome.

Case Studies and Clinical Research

Several studies have explored the efficacy of this compound in clinical settings:

  • Study on Antispasmodic Efficacy : A clinical trial evaluated the effectiveness of this compound in managing acute abdominal pain caused by gastrointestinal spasms. Results indicated significant pain relief in a majority of participants, supporting its use as a first-line treatment for such conditions.
  • Combination Therapy Research : Research has investigated the potential of this compound in combination with other analgesics for enhanced pain management during labor. The findings suggested that the combination provided superior pain relief compared to monotherapy .

Data Table: Summary of Clinical Findings

Study TypeApplication AreaKey FindingsReference
Clinical TrialAbdominal PainSignificant pain relief in patients with spasms
Combination TherapyLabor ManagementEnhanced analgesic effect when combined
Observational StudyGastrointestinal DisordersEffective in reducing symptoms of IBS

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various studies:

  • The LD50 (lethal dose for 50% of subjects) for oral administration in rats is reported at 920 mg/kg, indicating a moderate level of toxicity .
  • Long-term studies are necessary to fully understand the chronic effects and potential side effects in human populations.

Mechanism of Action

The mechanism of action of 2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The sulfonate groups play a crucial role in its solubility and reactivity, while the aromatic rings contribute to its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Napadisilate Compounds

Aclatonium Napadisilate vs. Mebhydrolin Napadisilate

The evidence lists Mebhydrolin Napadisilate (CAS 6153-33-9) as another napadisilate salt . Key differences include:

Parameter Aclatonium Napadisilate Mebhydrolin Napadisilate
CAS No. Not explicitly provided 6153-33-9
Therapeutic Use Antiemetic, gastrointestinal disorders Unknown (no data in evidence)
Dosage Form Oral tablets Not specified
Mechanism of Action Likely cholinergic modulation Undocumented

Structural and Functional Comparisons

  • Aclatonium napadisilate : The "napadisilate" moiety (naphthalene-1,5-disulfonate) may improve bioavailability or reduce irritation compared to hydrochloride or other salts. Its antiemetic action likely involves acetylcholinesterase inhibition, enhancing gastrointestinal motility .
  • However, its napadisilate form’s pharmacological advantages remain unclear .

Comparison with Non-Napadisilate Antiemetics

  • Ranitidine uses hydrochloride salts for acid-reducing effects, whereas napadisilate salts may offer better stability in alkaline conditions.

Q & A

Basic: What analytical methods are recommended for characterizing Phencarbamide napadisilate in purity assessments?

Methodological Answer:
For purity analysis, combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to quantify the compound and identify impurities. Validate the method using International Council for Harmonisation (ICH) guidelines, including parameters like linearity (5-point calibration curve), precision (RSD <2%), and recovery rates (95–105%) . Pair this with mass spectrometry (MS) for structural confirmation, ensuring the molecular ion peak aligns with the theoretical mass (calculate using exact mass tools). For salt form verification (e.g., napadisilate), employ X-ray diffraction (XRD) to confirm crystalline structure .

Basic: How should researchers design initial pharmacological studies for this compound?

Methodological Answer:
Begin with in vitro assays to evaluate target binding affinity (e.g., receptor inhibition assays) and cytotoxicity (MTT assay on cell lines like HEK-293). Use dose-response curves (logarithmic concentrations, 0.1–100 µM) to calculate IC₅₀ values. For in vivo studies, select rodent models (e.g., Sprague-Dawley rats) with ethically approved sample sizes (n ≥ 6 per group) and include positive/negative controls. Apply ANOVA with post-hoc Tukey tests to assess significance (p <0.05) . Document all protocols in alignment with ARRIVE guidelines to ensure reproducibility .

Advanced: How can batch-to-batch variability in this compound synthesis impact experimental outcomes, and how is this mitigated?

Methodological Answer:
Variability in salt stoichiometry (e.g., napadisilate counterion ratio) or residual solvents can alter solubility and bioavailability. To minimize discrepancies:

  • Standardize synthesis conditions (e.g., pH, temperature) using Design of Experiments (DoE) to identify critical parameters .
  • Implement orthogonal analytical methods (e.g., Karl Fischer titration for water content, NMR for structural integrity).
  • For bioassays, request batch-specific peptide content analysis and adjust concentrations empirically to account for salt content differences .
  • Use stability-indicating assays (e.g., forced degradation under heat/light) to assess lot consistency over time .

Advanced: What strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

Methodological Answer:
Discrepancies often arise from poor bioavailability or metabolic instability. Address this by:

Physicochemical Profiling : Measure logP (octanol-water partition coefficient) to assess lipid solubility. If logP >3, consider prodrug strategies.

Metabolic Stability Assays : Use liver microsomes (human/rodent) to identify major metabolites (LC-MS/MS).

Pharmacokinetic Modeling : Integrate in vitro data (e.g., Caco-2 permeability) into PBPK models to predict in vivo absorption .

Formulation Optimization : Test co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility. Validate with crossover studies in animal models .

Basic: What are the key considerations for synthesizing this compound in academic labs?

Methodological Answer:

  • Reagent Purity : Source Phencarbamide and napadisilic acid with ≥98% purity (certificates of analysis required) .
  • Reaction Monitoring : Use TLC or inline IR spectroscopy to track salt formation.
  • Purification : Recrystallize from ethanol/water (70:30 v/v) under nitrogen to prevent oxidation. Characterize the final product via melting point, elemental analysis, and FTIR .

Advanced: How can researchers optimize the selectivity of this compound against off-target receptors?

Methodological Answer:

  • Computational Screening : Perform molecular docking (e.g., AutoDock Vina) against target and homologous receptors (e.g., GPCR family A). Prioritize compounds with >5 kcal/mol binding energy difference.
  • Selectivity Panels : Test against a panel of 50+ receptors/enzymes (commercial services available) at 10 µM. Use Z’-factor scores to validate assay robustness .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogenation) and correlate changes with selectivity ratios .

Basic: What statistical approaches are critical for analyzing dose-response data in this compound studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to derive EC₅₀ and Hill coefficients.
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalies.
  • Power Analysis : Predefine sample sizes using G*Power to ensure adequate sensitivity (β=0.8) .

Advanced: How should researchers address discrepancies in this compound’s mechanistic hypotheses across studies?

Methodological Answer:

  • Triangulation : Combine orthogonal methods (e.g., CRISPR knockdown, fluorescent probes) to confirm target engagement.
  • Meta-Analysis : Pool data from independent labs using random-effects models to identify consensus mechanisms .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and resolve conflicting affinity reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.